molecular formula C11H13BrO3 B11925032 3-Bromo-4-(isopropoxymethyl)benzoic acid CAS No. 1131594-13-2

3-Bromo-4-(isopropoxymethyl)benzoic acid

Cat. No.: B11925032
CAS No.: 1131594-13-2
M. Wt: 273.12 g/mol
InChI Key: SYDPTTFGANLEIM-UHFFFAOYSA-N
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Description

3-Bromo-4-(isopropoxymethyl)benzoic acid (CAS: 213598-20-0) is a substituted benzoic acid derivative with the molecular formula C₁₀H₁₁BrO₃ and a molecular weight of 259.10 g/mol . Structurally, it features a bromine atom at the 3-position and an isopropoxymethyl group (–CH₂OCH(CH₃)₂) at the 4-position of the benzoic acid backbone. Key physicochemical properties include a predicted LogP (octanol-water partition coefficient) of 2.18, indicating moderate lipophilicity, and good gastrointestinal absorption (92.17%) based on computational models .

Benzoic acid derivatives, including this compound, are widely used in pharmaceuticals, agrochemicals, and materials science. For example, structurally related compounds like aspirin (acetylsalicylic acid) and triflusal (an antithrombotic agent) highlight the pharmacological relevance of this class .

Properties

CAS No.

1131594-13-2

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

3-bromo-4-(propan-2-yloxymethyl)benzoic acid

InChI

InChI=1S/C11H13BrO3/c1-7(2)15-6-9-4-3-8(11(13)14)5-10(9)12/h3-5,7H,6H2,1-2H3,(H,13,14)

InChI Key

SYDPTTFGANLEIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1=C(C=C(C=C1)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(isopropoxymethyl)benzoic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-4-(isopropoxymethyl)benzoic acid may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems for bromination and purification can enhance yield and reduce production time .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(isopropoxymethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Bromo-4-(isopropoxymethyl)benzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(isopropoxymethyl)benzoic acid depends on its application:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-bromo-4-(isopropoxymethyl)benzoic acid with structurally analogous benzoic acid derivatives, emphasizing substituent effects on properties and applications:

Compound Name CAS Number Molecular Formula MW (g/mol) Substituents Key Properties Applications/Toxicity
3-Bromo-4-(isopropoxymethyl)benzoic acid 213598-20-0 C₁₀H₁₁BrO₃ 259.10 –Br (C3), –CH₂OCH(CH₃)₂ (C4) LogP: 2.18; CYP1A2 inhibitor; 85.37% similarity to parent scaffold Intermediate in drug synthesis; potential metabolic interactions
3-Bromo-4-butoxybenzoic acid 450416-09-8 C₁₁H₁₃BrO₃ 273.13 –Br (C3), –OC₄H₉ (C4) Higher lipophilicity (predicted LogP ~2.5); longer alkoxy chain increases steric bulk Agrochemical research; QSTR models suggest lower acute toxicity than smaller analogs
3-Bromo-4-methoxybenzoic acid 99-58-1 C₈H₆BrO₃ 230.04 –Br (C3), –OCH₃ (C4) Lower molecular weight; LogP ~1.5; higher water solubility Antimicrobial agent; lower toxicity due to reduced connectivity indices (0JA/1JA)
3-Bromo-4-(trifluoromethyl)benzoic acid 581813-17-4 C₈H₄BrF₃O₂ 269.01 –Br (C3), –CF₃ (C4) Strong electron-withdrawing group; acidic (pKa ~2.5) Fluorinated drug intermediates; enhanced metabolic stability
3-Bromo-4-isobutoxybenzoic acid 60783-90-6 C₉H₉BrO₃ 245.07 –Br (C3), –OCH₂CH(CH₃)₂ (C4) Branched alkoxy group; LogP ~2.3; moderate BBB permeability Pesticide development; QSTR-predicted LD₅₀ comparable to isopropoxymethyl analog
3-Bromo-4-(tert-butyl)benzoic acid MFCD09260828 C₁₁H₁₃BrO₂ 257.13 –Br (C3), –C(CH₃)₃ (C4) Hydrophobic tert-butyl group; LogP ~3.0; poor water solubility Polymer additives; limited bioavailability

Key Observations:

Substituent Effects on Lipophilicity :

  • Alkoxy chain length (methoxy vs. butoxy) directly impacts LogP, with longer chains increasing lipophilicity .
  • The trifluoromethyl group (–CF₃) significantly lowers pKa, enhancing acidity and reactivity in coupling reactions .

Toxicity Predictions :

  • QSTR models indicate that toxicity (oral LD₅₀ in mice) correlates with molecular connectivity indices (0JA , 1JA ) and their cross-factor (JB ) . Smaller substituents (e.g., methoxy) reduce JB values, predicting lower acute toxicity compared to bulkier analogs like butoxy derivatives .

Applications :

  • CYP1A2 inhibition in the target compound suggests utility in drug design but necessitates caution in combination therapies .
  • Fluorinated analogs (e.g., –CF₃) are prioritized for metabolic stability in pharmaceuticals , while tert-butyl derivatives are niche in materials science .

Biological Activity

3-Bromo-4-(isopropoxymethyl)benzoic acid is a derivative of benzoic acid that has garnered attention in medicinal chemistry and agricultural applications due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C12H13BrO3
  • Molecular Weight : 299.14 g/mol
  • IUPAC Name : 3-bromo-4-(propan-2-yloxymethyl)benzoic acid
  • CAS Number : 1131594-13-2

The biological activity of 3-Bromo-4-(isopropoxymethyl)benzoic acid is attributed to its ability to interact with various biological targets. The presence of the bromine atom may enhance its reactivity and binding affinity towards specific enzymes or receptors, potentially leading to the modulation of various biochemical pathways.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an enzyme inhibitor, affecting pathways involved in cancer progression and other diseases.
  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain pathogens, indicating its use in agricultural settings as a biocontrol agent.

Antimicrobial Effects

Research indicates that 3-Bromo-4-(isopropoxymethyl)benzoic acid exhibits significant antimicrobial properties. In vitro studies demonstrated its effectiveness against various plant pathogens, contributing to its potential application in agriculture.

PathogenInhibition Concentration (EC50)
Cytospora mandshurica10.3 mg/L
Coniella diplodiella19.7 mg/L

These results suggest that the compound could serve as a fungicide or bactericide in crop protection strategies.

Case Studies

  • Plant Growth Regulation : A study demonstrated that the application of this compound led to a noticeable increase in root and stem growth in treated plants compared to untreated controls, suggesting its role as a growth regulator.
    TreatmentRoot Growth Inhibition (%)Stem Growth Inhibition (%)
    Control00
    10 mg/L62.066.8
  • Cell-Based Assays : In cellular models, the compound has been shown to activate proteasomal and lysosomal pathways, which are critical for maintaining cellular homeostasis and may have implications for anti-aging therapies.

Research Findings

Recent studies have explored the broader implications of benzoic acid derivatives, including 3-Bromo-4-(isopropoxymethyl)benzoic acid, in promoting protein degradation systems:

  • Ubiquitin-Proteasome Pathway (UPP) : The compound was found to enhance the activity of UPP, which is essential for degrading misfolded proteins.
  • Autophagy-Lysosome Pathway (ALP) : Activation of ALP was also noted, indicating potential benefits in cellular health and longevity.

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